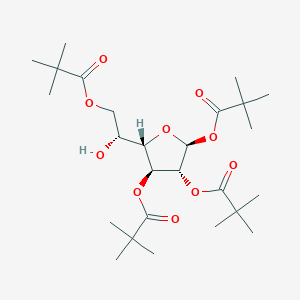

beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)

Vue d'ensemble

Description

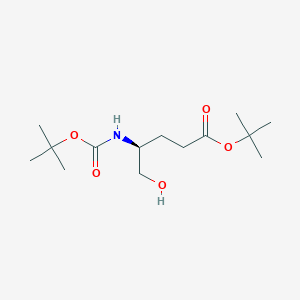

Beta-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) (β-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate), abbreviated β-D-Gal-TMP) is a synthetic carbohydrate derivative of the β-D-galactofuranose family of carbohydrates. It is a chiral molecule that has been extensively studied in the scientific research community due to its potential applications in the fields of biochemistry, pharmacology, and biotechnology. β-D-Gal-TMP has been used in a variety of experiments, including those involving the synthesis of other carbohydrates, the study of enzyme-substrate interactions, and the development of new pharmaceuticals.

Applications De Recherche Scientifique

Chemical Properties and Industrial Applications

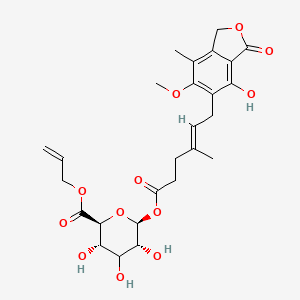

Beta-D-Galactofuranose derivatives are known for their complex polysaccharide structures. These structures, rich in hydroxyl groups, form significant viscosity and thickness when mixed with water due to hydrogen bonding. This characteristic is harnessed in various industries, notably in hydraulic fracturing, food, agriculture, textile, and pharmaceuticals, for their thickening, emulsifying, binding, and gelling properties. The biodegradability and film-forming ability of such compounds also make them attractive for environmental and sustainable applications. For instance, guar gum, a galactomannan polymer, demonstrates these properties and has seen extensive research to fit into particular applications, either in its natural form or through structural modifications (Thombare et al., 2016).

Biomedical and Health-related Applications

Beta-D-Galactofuranose derivatives exhibit various biological effects, making them candidates for multiple health-related applications. For example, polysaccharides from Dendrobium officinale, mainly composed of glucose and mannose along with galactose, have demonstrated immunomodulatory, anti-tumor, gastro-protective, hypoglycemic, anti-inflammatory, hepatoprotective, and vasodilating effects. This highlights the potential of galactofuranose-containing compounds in medical and pharmaceutical applications (Chen et al., 2021).

Applications in Food Science and Technology

In food science, the properties of beta-D-Galactofuranose derivatives, like pectins, are highly valued. Pectins, composed of galacturonic acid residues and galactose, serve as gelling, emulsifying, or stabilizing agents due to their non-toxic, biocompatible, and biodegradable nature. The modification of pectins has led to a variety of applications in food packaging, cosmetics, and drug delivery, highlighting the versatility and importance of these compounds in different industrial sectors (Noreen et al., 2017).

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPHRSJRTWUAC-ICUGJSFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

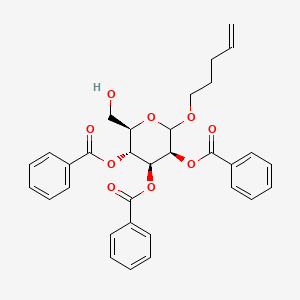

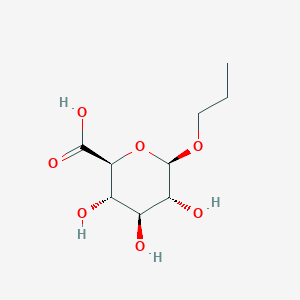

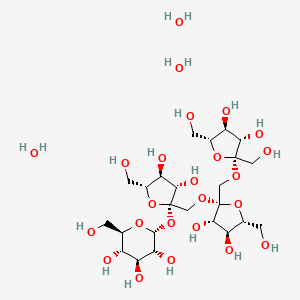

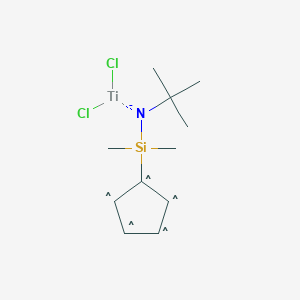

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)